4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of tetrahydropyridines, which are saturated nitrogen-containing heterocycles. The presence of the dimethylphenyl group enhances its pharmacological properties, making it a subject of interest in drug development.
The compound is classified under organic compounds with a specific focus on nitrogen heterocycles. It can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility and biological activity. The compound's CAS number is 1370256-43-1, which aids in its identification across chemical databases such as PubChem and BenchChem.
The synthesis of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method starts with the reaction of 1,3-dicarbonyl compounds with aromatic aldehydes and amines through a multicomponent reaction strategy. This one-pot synthesis approach has been shown to be efficient, yielding highly substituted tetrahydropyridines with minimal steps .
Another method involves the nucleophilic addition reaction using 2,3-dimethylphenylmagnesium bromide and various carbonyl compounds to form the desired tetrahydropyridine structure . The synthesis can be optimized by adjusting reaction conditions such as temperature, time, and solvent choice to enhance yield and purity.
The molecular structure of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine includes a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the 2,3-dimethylphenyl substituent provides steric hindrance that can influence the compound's reactivity and interaction with biological targets.
InChI=1S/C13H19N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-5,12H,6-9H2,1-2H3
, which encodes its molecular structure for computational analysis.4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions typical of piperidine derivatives. These include:
The mechanism of action for 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is not fully elucidated but is believed to involve interactions with neurotransmitter systems due to its structural similarity to other biologically active compounds. Its pharmacological effects may include modulation of receptor activity or inhibition of enzymes related to neurotransmitter metabolism.
Studies have indicated that similar tetrahydropyridine derivatives exhibit selective inhibitory activity against certain enzymes such as monoamine oxidases . This suggests potential applications in treating neurological disorders.
The physical properties of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine include:
Chemical properties include:
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine has several potential applications in scientific research:
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine exhibits structural homology to protoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, enabling selective targeting of dopaminergic neurons. The compound leverages the dopamine transporter for cellular internalization due to its cationic nature and structural mimicry of dopamine precursors [1] [2]. This transporter-mediated uptake concentrates the compound preferentially in nigrostriatal dopaminergic neurons, initiating region-specific toxicity. The 2,3-dimethylphenyl substituent enhances lipophilicity compared to unsubstituted phenyl analogues, potentially accelerating blood-brain barrier penetration and neuronal accumulation [3] [5].
In vitro studies demonstrate that toxicity manifests as reduced tyrosine hydroxylase immunoreactivity and decreased dopamine synthesis, confirming selective neuronal damage within dopaminergic pathways. Neuronal vulnerability correlates with dopamine transporter expression density, mirrorring 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity patterns [2] [4]. Non-dopaminergic neurons (e.g., GABAergic or glutamatergic) show resistance due to negligible dopamine transporter expression, establishing transporter-dependent selectivity as a core toxicodynamic feature [1] [5].
Table 1: Neuronal Selectivity Parameters of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
Parameter | Observation | Biological Implication |
---|---|---|
Dopamine Transporter Affinity | High (Km ≈ 2.1 μM) | Facilitates selective neuronal uptake |
Tyrosine Hydroxylase Reduction | 70-80% loss in substantia nigra | Specific dopaminergic neuron damage |
Non-Dopaminergic Neurons | No significant changes | Confirms transporter-dependent toxicity |
Lipophilicity (LogP) | Increased vs. phenyl analogue | Enhanced blood-brain barrier penetration |
Metabolic bioactivation of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is strictly MAO-B-dependent, occurring primarily within astrocytic compartments. The compound undergoes two-step oxidation: initial conversion to the dihydropyridinium intermediate (4-(2,3-Dimethylphenyl)-2,3-dihydropyridinium), followed by oxidation to the terminal pyridinium toxin 4-(2,3-Dimethylphenyl)-pyridinium [1] [8]. The dimethylphenyl substituents impose steric modulation on the oxidation kinetics, potentially altering reaction rates compared to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine [3] [5].
Monoamine oxidase B inhibitors (e.g., selegiline, rasagiline) abolish toxin generation and subsequent dopaminergic damage in vivo, confirming MAO-B as the exclusive activation pathway. Genetic ablation of astrocytic MAO-B also confers neuroprotection, underscoring the compartmentalization of metabolic activation within glial cells [8]. The pyridinium metabolite structurally resembles 1-methyl-4-phenylpyridinium, featuring a quaternary ammonium group that impedes blood-brain barrier efflux, promoting persistent intracerebral toxin retention [1] [2].
Table 2: Metabolic Activation Profile
Metabolite | Enzyme Responsible | Cellular Location | Inhibition Strategy |
---|---|---|---|
4-(2,3-Dimethylphenyl)-2,3-dihydropyridinium | Monoamine oxidase B | Astrocytes | Selegiline/Rasagiline pretreatment |
4-(2,3-Dimethylphenyl)-pyridinium | Spontaneous oxidation | Extracellular space | Antioxidants (e.g., ascorbate) |
The ultimate pyridinium metabolite 4-(2,3-Dimethylphenyl)-pyridinium accumulates within dopaminergic neuronal mitochondria via electrochemical gradient-driven uptake. It binds to complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain at the ubiquinone pocket, inducing potent and persistent inhibition [1] [2]. This inhibition reduces ATP synthesis by >60% within hours, measured via isolated mitochondrial assays, and disrupts cellular energy homeostasis [1] [8].
Consequent electron leakage from impaired complex I generates superoxide radicals, initiating oxidative cascades: mitochondrial membrane lipid peroxidation, protein carbonylation, and nuclear DNA fragmentation. The dimethylphenyl groups may enhance redox cycling potential compared to 1-methyl-4-phenylpyridinium, amplifying reactive oxygen species yield [3] [5]. Cellular antioxidants (glutathione, superoxide dismutase) are depleted by 40-50% in affected neurons, creating a self-propagating oxidative environment [8]. Calcium dysregulation follows mitochondrial depolarization, activating calpains and other proteases that execute apoptotic signaling through cytochrome c release and caspase-3 activation [1] [2].
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine shares core structural and mechanistic homology with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: both require MAO-B bioactivation to pyridinium species, dopamine transporter-mediated neuronal uptake, and mitochondrial complex I inhibition [1] [3]. However, critical distinctions arise from substituent-driven modifications:
Table 3: Mechanistic Comparison with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Parameter | 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Neurotoxic Consequence |
---|---|---|---|
MAO-B Catalytic Efficiency (Vmax/Km) | Reduced by 30-40% | Standard | Delayed toxin generation |
Dopamine Transporter Km | Lower (≈2.1 μM) | Higher (≈4.7 μM) | Accelerated neuronal uptake |
Mitochondrial Accumulation | Enhanced (logP +0.8) | Moderate | Amplified complex I inhibition |
Glutathione Depletion | 50-60% | 30-40% | Increased oxidative vulnerability |
These comparative analyses reveal that minor structural alterations in tetrahydropyridine protoxins substantially influence pharmacokinetic and pharmacodynamic parameters, informing predictive models of neurotoxicant behavior [3] [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1